Diethyl bromo(propan-2-yl)propanedioate
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Overview
Description
Diethyl bromo(propan-2-yl)propanedioate is a chemical compound with the molecular formula C10H17BrO4. It is also known as diethyl 2-bromo-2-(propan-2-yl)malonate. This compound is a derivative of malonic acid and is characterized by the presence of a bromine atom and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bromo(propan-2-yl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl bromo(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl (propan-2-yl)propanedioate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted malonates.
Reduction: Formation of diethyl (propan-2-yl)propanedioate.
Oxidation: Formation of oxidized derivatives with various functional groups.
Scientific Research Applications
Diethyl bromo(propan-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of diethyl bromo(propan-2-yl)propanedioate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form enolate ions, which participate in alkylation and other reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the bromine atom and is less reactive in substitution reactions.
Diethyl 2-bromomalonate: Similar structure but without the isopropyl group.
Diethyl propanedioate: Basic structure without any substituents.
Uniqueness
Diethyl bromo(propan-2-yl)propanedioate is unique due to the presence of both the bromine atom and the isopropyl group, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
Properties
CAS No. |
38214-19-6 |
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Molecular Formula |
C10H17BrO4 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
diethyl 2-bromo-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3 |
InChI Key |
HLGCJSHMPWUXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)Br |
Origin of Product |
United States |
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